Nephtheoxydiol Nephtheoxydiol Nephtheoxydiol is a natural product found in Litophyton with data available.
Brand Name: Vulcanchem
CAS No.: 107870-28-0
VCID: VC20743374
InChI: InChI=1S/C15H26O3/c1-11(2)13-6-5-12(3)14(18-17)8-10-15(4,16)9-7-13/h7,9,11,13-14,16-17H,3,5-6,8,10H2,1-2,4H3/b9-7-/t13-,14-,15-/m0/s1
SMILES: CC(C)C1CCC(=C)C(CCC(C=C1)(C)O)OO
Molecular Formula: C15H26O3
Molecular Weight: 254.36 g/mol

Nephtheoxydiol

CAS No.: 107870-28-0

Cat. No.: VC20743374

Molecular Formula: C15H26O3

Molecular Weight: 254.36 g/mol

* For research use only. Not for human or veterinary use.

Nephtheoxydiol - 107870-28-0

CAS No. 107870-28-0
Molecular Formula C15H26O3
Molecular Weight 254.36 g/mol
IUPAC Name (1R,2Z,4R,8S)-8-hydroperoxy-1-methyl-7-methylidene-4-propan-2-ylcyclodec-2-en-1-ol
Standard InChI InChI=1S/C15H26O3/c1-11(2)13-6-5-12(3)14(18-17)8-10-15(4,16)9-7-13/h7,9,11,13-14,16-17H,3,5-6,8,10H2,1-2,4H3/b9-7-/t13-,14-,15-/m0/s1
Standard InChI Key IYQPDCHHTWJQQK-LJBASXIBSA-N
Isomeric SMILES CC(C)[C@H]/1CCC(=C)[C@H](CC[C@@](/C=C1)(C)O)OO
SMILES CC(C)C1CCC(=C)C(CCC(C=C1)(C)O)OO
Canonical SMILES CC(C)C1CCC(=C)C(CCC(C=C1)(C)O)OO

Key Features of Related Compounds:

  • Triterpenoids from Alisma orientale:

    • 16-oxo-11-anhydroalisol A 24-acetate (C₃₂H₄₈O₆): Features hydroxyl groups, carbonyls, and double bonds, with anti-inflammatory and antimicrobial activities .

    • Compound 1 (C₃₂H₄₈O₆): Exhibited dose-dependent inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages (IC₅₀ ~33 μM), comparable to dexamethasone .

  • Naphthalene-Chalcone Derivatives:

    • Compound 2j (C₂₃H₂₀FNO₂): Demonstrated cytotoxic activity against A549 lung cancer cells (IC₅₀ = 7.8 ± 0.59 μM) and selectivity over healthy NIH3T3 cells (IC₅₀ = 15.6 ± 0.8 μM) .

Biological Activities of Analogs

Anti-Inflammatory Effects

CompoundTarget Cell LineNO Inhibition (33 μM)Reference
Compound 1RAW264.7 macrophages~70% (p < 0.01)
DexamethasoneRAW264.7 macrophages~75% (p < 0.01)

Antimicrobial and Cytotoxic Activities

CompoundActivityResult (IC₅₀/MIC₅₀)Reference
Compound 2jA549 lung cancer cells7.8 ± 0.59 μM
Compound 2jNIH3T3 healthy cells15.6 ± 0.8 μM
1-Naphthoic acidStaphylococcus aureus (antimicrobial)MIC₅₀ = 31.3 μg/mL

Proposed Characteristics of "Nephtheoxydiol"

If "Nephtheoxydiol" shares structural homology with the above compounds, its properties may include:

  • Molecular Formula: Likely C₃₂H₄₈O₆ (similar to triterpenoids in Source ).

  • Functional Groups: Hydroxyl (-OH), carbonyl (C=O), and acetylated moieties.

  • Bioactivities: Anti-inflammatory (via NO suppression), antimicrobial (Gram-positive bacteria), and selective cytotoxicity.

Research Gaps and Recommendations

  • Nomenclature Clarification: The term "Nephtheoxydiol" requires verification against IUPAC naming conventions. It may represent a regional or obsolete designation.

  • Synthetic Pathways: Analogous naphthalene-chalcone hybrids (Source ) suggest potential routes for synthesizing diol-containing derivatives.

  • Targeted Assays: Prioritize in vitro screening against inflammatory markers (e.g., COX-2, TNF-α) and cancer cell lines to validate hypothesized activities.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator